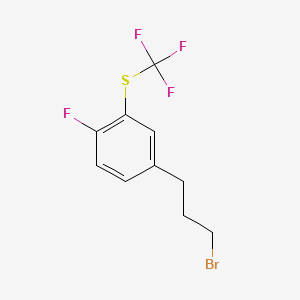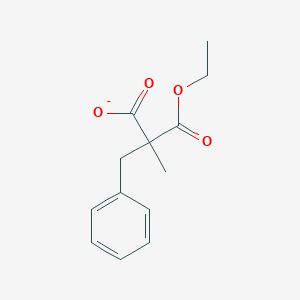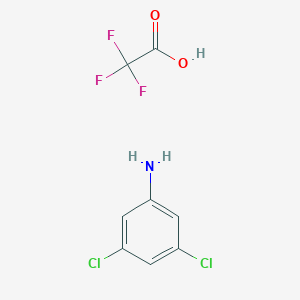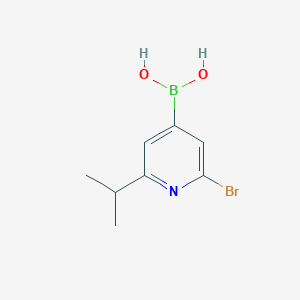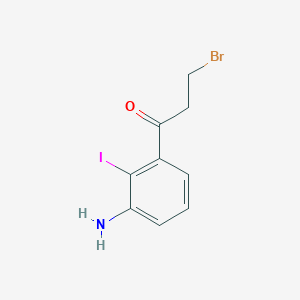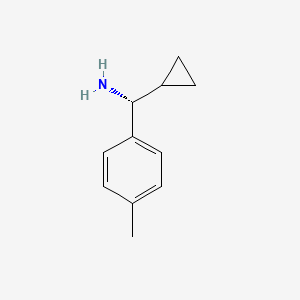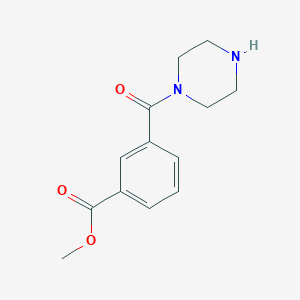
Methyl 3-(piperazin-1-ylcarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(piperazine-1-carbonyl)benzoate is a chemical compound that features a benzoate ester linked to a piperazine moiety through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine ring, a common structural motif in pharmaceuticals, enhances its biological activity and makes it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperazine-1-carbonyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with piperazine in the presence of a coupling agent. One common method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
Methyl 3-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Methyl 3-(piperazine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 3-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.
類似化合物との比較
Similar Compounds
Methyl 3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-((4-carbamimidoylpiperazin-1-yl)methyl)benzoate: This compound also features a piperazine moiety and is used as an LSD1 inhibitor.
N-methyl piperazine derivatives: These compounds share the piperazine ring and have various biological activities.
Uniqueness
Methyl 3-(piperazine-1-carbonyl)benzoate is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its combination of a benzoate ester and piperazine moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
methyl 3-(piperazine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(9-11)12(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3 |
InChIキー |
UVDQJWWUTFLLSH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


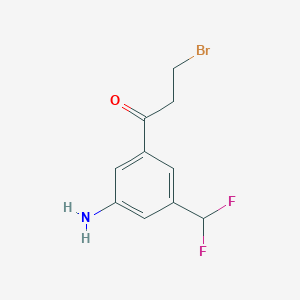
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
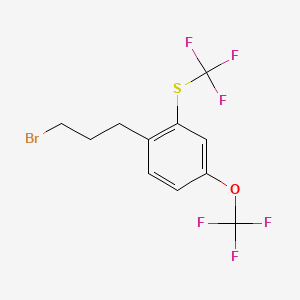

![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
